molecular formula C11H15N3O2 B3008621 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid CAS No. 2137035-72-2

4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid

Cat. No.: B3008621
CAS No.: 2137035-72-2
M. Wt: 221.26
InChI Key: ZWDWHPPRSFBSKH-KYZUINATSA-N
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Description

4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid is a heterocyclic compound that features a pyrimidine ring attached to a cyclohexane carboxylic acid moietyThe pyrimidine ring, a six-membered heterocyclic structure containing two nitrogen atoms, is a crucial component of nucleic acids, making it a vital scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid typically involves the reaction of pyrimidine derivatives with cyclohexanecarboxylic acid derivatives. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative reacts with a cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert carboxylic acid groups to alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrimidine ring.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Comparison with Similar Compounds

    Pyrimidine-2-carboxylic acid: Shares the pyrimidine ring but lacks the cyclohexane moiety.

    Cyclohexanecarboxylic acid: Lacks the pyrimidine ring but shares the cyclohexane carboxylic acid structure.

Uniqueness: 4-(Pyrimidin-2-ylamino)cyclohexanecarboxylic acid is unique due to the combination of the pyrimidine ring and cyclohexane carboxylic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1,6-9H,2-5H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDWHPPRSFBSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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